molecular formula C21H13N5OS B13370289 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline

Cat. No.: B13370289
M. Wt: 383.4 g/mol
InChI Key: ZVKOELIURUVOKU-UHFFFAOYSA-N
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Description

2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline is a complex heterocyclic compound that integrates multiple functional groups, including benzofuran, triazolo, thiadiazole, and quinoline moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring. The final step involves the condensation of the triazolothiadiazole intermediate with 2-chloroquinoline under reflux conditions in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can lead to various substituted quinoline or benzofuran derivatives .

Scientific Research Applications

2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-[3-(3-Methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets and exhibit a broad spectrum of pharmacological activities.

Properties

Molecular Formula

C21H13N5OS

Molecular Weight

383.4 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H13N5OS/c1-12-14-7-3-5-9-17(14)27-18(12)19-23-24-21-26(19)25-20(28-21)16-11-10-13-6-2-4-8-15(13)22-16/h2-11H,1H3

InChI Key

ZVKOELIURUVOKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=NC6=CC=CC=C6C=C5

Origin of Product

United States

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